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Compound of Interest

Compound Name: 1-epi-Regadenoson hydrazone

Cat. No.: B12399335

Introduction

Regadenoson is a selective A2A adenosine receptor agonist used as a pharmacologic stress
agent in myocardial perfusion imaging (MPI).[1][2][3] It induces coronary vasodilation,
mimicking the effects of exercise.[1][4] The purity of regadenoson is critical for its safety and
efficacy, necessitating robust analytical methods to identify and quantify any process-related
and degradation impurities. This document provides a detailed protocol for the
chromatographic separation of regadenoson from its potential impurities using Reverse-Phase
High-Performance Liquid Chromatography (RP-HPLC), in accordance with ICH guidelines.[4]

[5]

Impurities in regadenoson can originate from the manufacturing process or degradation of the
drug substance over time.[6] Common impurities may include starting materials, by-products,
and degradation products formed under stress conditions such as hydrolysis, oxidation, and
photolysis.[4][7] Forced degradation studies are crucial to identify these potential degradation
products and to develop stability-indicating analytical methods.[7]

Experimental Protocols

This section details the methodologies for the RP-HPLC analysis of regadenoson and its
impurities. Two distinct methods are presented below, derived from validated procedures.

Method 1: Gradient RP-HPLC for Comprehensive Impurity Profiling
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This method is designed to separate a broad range of potential impurities of regadenoson.
e Sample Preparation:
o Prepare a diluent solution of Dimethyl Sulfoxide (DMSO).

o Accurately weigh and dissolve the regadenoson sample in the diluent to achieve a final
concentration of approximately 0.4 mg/mL.

o For the control solution, dilute the sample solution with water to a concentration of 0.004
mg/mL.

o Chromatographic Conditions:
o Column: ACE 3 C18-PFP, 150 x 4.6 mm, 3.0 um patrticle size (or equivalent)[4]
o Mobile Phase A: 1.0 mL of Methane Sulfonic acid in 1000 mL of water[4]
o Mobile Phase B: Acetonitrile

o Gradient Program:

Time (min) % Mobile Phase B
0 10
10 20
30 45
45 60
50 10
| 55110 |

o Flow Rate: 0.8 mL/min[4]

o Column Temperature: 30°C[4]
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o Detection Wavelength: 272 nm[4]
o Injection Volume: 5 pL[4]
o Run Time: 55 minutes[4]
Method 2: Isocratic RP-HPLC for 2-Chloroadenosine Impurity

This method is specifically tailored for the separation and quantification of the process-related
impurity, 2-chloroadenosine.[5]

e Sample Preparation:
o Prepare the mobile phase as described below to be used as the diluent.
o Prepare a standard solution of 2-chloroadenosine in the diluent.
o Prepare the regadenoson sample solution in the diluent.
o Chromatographic Conditions:
o Column: Symmetry C18-3v, 250 x 4.6 mm, 5 um patrticle size[5][8]

o Mobile Phase: A 1:1 (v/v) mixture of acetonitrile and methanol, with the pH adjusted to 3.2
using 10% v/v orthophosphoric acid.[5][8]

o Flow Rate: 1.0 mL/min[5][8]

o Column Temperature: Ambient[5][8]

o Detection Wavelength: 205 nm[5][8]

o Injection Volume: Not specified, typically 10-20 L.

Data Presentation

The following tables summarize the quantitative data from the validation of the gradient RP-
HPLC method for regadenoson and its impurities.
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Table 1: Chromatographic Parameters and System Suitability

Parameter Acceptance Criteria Result

Tailing Factor <20 Complies

Theoretical Plates > 2000 Complies

Retention Time ) )
Approx. 17.1 min 17.1 min[4]

(Regadenoson)

Resolution between peaks >1.5 > 1.5[9]

Table 2: Method Validation Summary

Validation Parameter

Result

Linearity (Correlation Coefficient, r?)

0.9995[4]

Accuracy (% Recovery)

102.8 - 111.1%[4]

Precision (%RSD)

0.24 - 1.18%[4]

Limit of Detection (LOD)

3.3-4.8 ng/mL[4]

Limit of Quantification (LOQ)

10.7 - 14.1 ng/mL[4]

Robustness

Within acceptable limits[4]

Table 3: List of Known Regadenoson Impurities
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Impurity Name

Source

Deribose

Synthesis By-product/Degradation[4]

Dimethyl Amine

Synthesis By-product[4]

Regadenoson Acid

Degradation[4]

Ethyl Amine Analogue

Synthesis By-product[4]

EAC (Ethyl 1-(6-amino-9-((2R,3R,4S,5R)-3,4-
dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-
y)-9H-purin-2-yl)-1H-pyrazole-4-carboxylate)

Synthesis By-product[4]

EAS (1-(6-amino-9-((2R,3R,4S,5R)-3,4-
dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-
yI)-9H-purin-2-yl)-N-ethyl-1H-pyrazole-4-

carboxamide)

Synthesis By-product[4]

2-Chloroadenosine

Process-Related Impurity[5][10]

Regadenoson Impurity 4

Process-Related Impurity[1]

1-(6-Amino-9-B-D-ribofuranosyl-9H-purin-2-
yI)-1H-pyrazole-4-carboxylic acid

Process-Related Impurity[1]

1-(6-Amino-9H-purin-2-yl)-N-methyl-1H-

pyrazole-4-carboxamide

Process-Related Impurity[1]

2-(1H-Pyrazol-1-yl)adenosine

Process-Related Impurity[1]

2-Hydrazino Adenosine

Process-Related Impurity[1]

Mandatory Visualizations

The following diagrams illustrate the key workflows and relationships in the chromatographic

analysis of regadenoson.
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Experimental Workflow for Regadenoson Impurity Analysis

Sample and Mobile Phase Preparation

Prepare Mobile Phases Prepare Regadenoson Sample
(A: Ag. Methane Sulfonic Acid, B: ACN) (0.4 mg/mL in DMSO)

HPLGC Analysis

HPLC System Setup
(Column, Detector, etc.)

:

Gradient Elution Program

l

Inject Sample (5 pL)

Data Acquis|tion and Processing

Data Acquisition
(272 nm, 55 min)

l

Peak Integration and Identification

l

Quantification of Impurities

Click to download full resolution via product page

Caption: Workflow for Regadenoson Impurity Analysis.
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Regadenoson Degradation Pathway

Regadenoson
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Acid Hydrolysis Base Hydrolysis Oxidation Thermal Photolytic
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Caption: Regadenoson Forced Degradation Pathways.

Conclusion

The described RP-HPLC methods are demonstrated to be specific, precise, accurate, and
robust for the separation and quantification of regadenoson and its related impurities.[4] The
gradient method is particularly suitable for a comprehensive analysis of process-related and
degradation impurities, making it a valuable tool for quality control and stability studies of
regadenoson in both bulk drug and pharmaceutical dosage forms. The provided protocols and
data serve as a comprehensive guide for researchers and analysts in the pharmaceutical
industry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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regadenoson-and-its-impurities]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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